molecular formula C16H15Cl2N3O2 B2886549 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477855-92-8

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B2886549
CAS No.: 477855-92-8
M. Wt: 352.22
InChI Key: UBDPBJLBPJGYKZ-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative characterized by:

  • Position 4: Chloro substituent.
  • Position 2: A 2-(4-chlorophenyl)-2-oxoethyl group, contributing aromatic and ketone functionalities.

Its structural uniqueness lies in the synergistic combination of electron-withdrawing (Cl) and electron-donating (pyrrolidinyl) groups, which influence reactivity and binding properties.

Properties

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-5-3-11(4-6-12)14(22)10-21-16(23)15(18)13(9-19-21)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDPBJLBPJGYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The 3(2H)-pyridazinone core is typically synthesized via cyclization of hydrazine hydrate with α,β-diketones or ketoesters. For example, 4-(4-chlorophenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This intermediate is subsequently dehydrogenated using bromine in acetic acid to yield the aromatic pyridazinone system.

Reaction Conditions

  • Hydrazine hydrate : 1.2–1.5 equivalents
  • Solvent : Ethanol or acetic acid
  • Temperature : Reflux (78–110°C)
  • Time : 4–6 hours
  • Yield : 58–76%

Functionalization at the 4-Position: Chlorination

Electrophilic Chlorination

Chlorination at the 4-position is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, treatment of 6-(4-chlorophenyl)-3(2H)-pyridazinone with PCl₅ in dichloromethane at 0–5°C selectively introduces chlorine at the 4-position.

Optimized Protocol

  • Reagent : PCl₅ (1.1 equivalents)
  • Solvent : Dichloromethane
  • Temperature : 0–5°C (prevents over-chlorination)
  • Time : 2 hours
  • Yield : 82–89%

Alkylation at the 2-Position: 2-(4-Chlorophenyl)-2-Oxoethyl Group

Friedel-Crafts Acylation

The 2-position is alkylated using 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in dichloroethane promotes electrophilic substitution, attaching the 2-(4-chlorophenyl)-2-oxoethyl moiety.

Procedure

  • Alkylating agent : 2-Bromo-1-(4-chlorophenyl)ethanone (1.2 equivalents)
  • Catalyst : AlCl₃ (1.5 equivalents)
  • Solvent : Dichloroethane
  • Temperature : 25–30°C
  • Time : 12 hours
  • Yield : 60–68%

Integrated Synthetic Pathway

Stepwise Synthesis and Yields

The following table summarizes the optimized sequence for preparing the target compound:

Step Reaction Reagents/Conditions Yield Source
1 Core formation Hydrazine hydrate, ethanol, reflux 58–76%
2 4-Chlorination PCl₅, CH₂Cl₂, 0–5°C 82–89%
3 5-Pyrrolidinyl substitution Pyrrolidine, K₂CO₃, DMF, 80°C 65–72%
4 2-Alkylation 2-Bromo-1-(4-chlorophenyl)ethanone, AlCl₃ 60–68%

Mechanistic Insights

  • Cyclization : Hydrazine attacks the carbonyl group of the ketoester, followed by intramolecular dehydration to form the pyridazinone ring.
  • Chlorination : PCl₅ acts as an electrophilic chlorinating agent, targeting the electron-rich 4-position.
  • Nucleophilic substitution : The electron-withdrawing effect of the pyridazinone ring activates the 5-position for attack by pyrrolidine.
  • Alkylation : AlCl₃ generates a stable acylium ion, facilitating electrophilic substitution at the 2-position.

Comparative Analysis of Methodologies

Alternative Chlorination Strategies

While PCl₅ offers high regioselectivity, thionyl chloride (SOCl₂) has been used in analogous compounds, albeit with lower yields (70–75%) due to side reactions.

Solvent Optimization

Replacing DMF with acetonitrile in the pyrrolidinyl substitution step reduces reaction time to 4 hours but decreases yield to 55–60%.

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances propose using continuous flow reactors for the cyclization and chlorination steps, improving throughput by 40% and reducing solvent waste.

Green Chemistry Approaches

Catalytic methods employing ionic liquids or microwave irradiation are under investigation to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties Reference
Target Compound 1-Pyrrolidinyl Enhanced solubility due to tertiary amine; moderate steric bulk .
5-(Allylamino) analog Allylamino Increased reactivity from allyl double bond; lower molecular weight (338.19 g/mol) .
5-Morpholino analog Morpholino Six-membered ring with oxygen; higher polarity and hydrogen-bonding capacity .
Pyridaben Thioether-tert-butyl Lipophilic sulfur linkage; commercial acaricide (CAS 96489-71-3) .

Key Insight: Pyrrolidinyl and morpholino groups improve aqueous solubility compared to lipophilic substituents like thioethers in Pyridaben. Allylamino introduces reactivity but reduces stability.

Substituent Variations at Position 4

Compound Name Position 4 Substituent Impact on Structure
Target Compound Chloro Electron-withdrawing effect stabilizes the pyridazinone ring; enhances electrophilicity.
4-Bromo analog (10d) Bromo Larger atomic radius increases steric hindrance; may alter binding kinetics .
4-Trifluoromethyl analog (10g) CF3 Strong electron-withdrawing effect; improves metabolic stability .
4-Iodo analog (CID 3078725) Iodo Heavy atom influences crystallinity; potential for radiopharmaceutical applications .

Key Insight : Chloro and trifluoromethyl groups enhance electrophilicity and stability, while bromo/iodo substituents are explored for specialized applications.

Variations at Position 2

Compound Name Position 2 Substituent Functional Impact
Target Compound 2-(4-Chlorophenyl)-2-oxoethyl Aromatic and ketone groups enable π-π stacking and hydrogen bonding .
2-Phenyl analog (Compound 5355315) Phenyl Lacks ketone oxygen; reduced polarity and hydrogen-bonding capacity .
2-(4-Methylphenyl) analog (9f) 4-Methylphenyl Methyl group increases lipophilicity; may enhance membrane permeability .

Key Insight : The 2-oxoethyl group in the target compound provides dual functionality (aromaticity + ketone), distinguishing it from simpler phenyl analogs.

Biological Activity

The compound 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O with a molecular weight of approximately 305.19 g/mol. Its structural components include:

  • A pyridazinone core , which is known for various biological activities.
  • Chlorophenyl and pyrrolidinyl substituents that may influence its pharmacological profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₄Cl₂N₂O
Molecular Weight305.19 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a study investigating similar compounds found them effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL .

Anti-inflammatory Effects

Pyridazinones have been reported to possess anti-inflammatory properties. In vivo studies demonstrated that compounds structurally related to This compound significantly inhibited the production of pro-inflammatory cytokines in animal models . This effect was attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in animal models

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits cyclooxygenases, which play a crucial role in the inflammatory response.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation pathways, modulating their activity.
  • Antioxidant Properties : Some studies suggest that pyridazinones can scavenge free radicals, contributing to their anti-inflammatory effects.

Case Study 1: Analgesic and Anti-inflammatory Activity

In a controlled study, researchers evaluated the analgesic effects of a similar pyridazinone derivative using the p-benzoquinone-induced writhing test. The compound demonstrated a significant reduction in pain responses compared to control groups, indicating potential use as an analgesic agent .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyridazinone derivatives against multiple bacterial strains. The results indicated that compounds with similar structural features exhibited potent antibacterial activity, with some achieving MIC values lower than 20 µg/mL against resistant strains .

Q & A

Basic: What are the standard synthetic routes for 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-chlorophenyl ketones with hydrazine derivatives to form pyridazinone precursors. Key steps include:

  • Step 1: Nucleophilic substitution to introduce the pyrrolidinyl group at the 5-position under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2: Alkylation of the pyridazinone core with 2-(4-chlorophenyl)-2-oxoethyl bromide, requiring controlled pH (7–8) to avoid side reactions .
  • Characterization: Intermediates are monitored via thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexane eluent) and confirmed using ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.2 ppm for pyrrolidinyl groups) and mass spectrometry (e.g., ESI-MS m/z 420.8 [M+H]⁺) .

Basic: What chemical reactions are feasible for functionalizing the pyridazinone core of this compound?

Methodological Answer:
The pyridazinone ring undergoes:

  • Electrophilic substitution at the 4-chloro position using Pd-catalyzed cross-coupling (e.g., Suzuki reactions with aryl boronic acids) .
  • Nucleophilic displacement of the 5-pyrrolidinyl group with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Oxidation/Reduction: The 2-oxoethyl moiety can be reduced to a hydroxyl group using NaBH₄ or oxidized to a carboxylate with KMnO₄ .
    Key Controls: Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in the 4-chlorophenyl, pyrrolidinyl, or oxoethyl groups .
  • Step 2: Test analogs in enzyme inhibition assays (e.g., kinase assays) and cell viability assays (e.g., MTT assays on cancer cell lines) .
  • Step 3: Use QSAR models (e.g., CoMFA or machine learning) to correlate substituent properties (logP, polar surface area) with activity.
Analog Modification Biological Activity (IC₅₀) Key SAR Insight
Replacement of 4-Cl with 4-F2.1 µM (vs. 1.5 µM parent)Electron-withdrawing groups enhance target binding .
Cyclization of pyrrolidinyl to piperidinylInactiveRigidifying the substituent disrupts conformation .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent purity (e.g., trace water in DMF reduces alkylation efficiency) .
  • Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂ for cross-coupling) .
  • Analytical methods (e.g., NMR integration vs. HPLC for yield calculation) .
    Resolution: Reproduce reactions under strictly anhydrous conditions, and validate yields via quantitative NMR (using 1,3,5-trimethoxybenzene as an internal standard) .

Advanced: What experimental strategies elucidate the mechanism of biological activity?

Methodological Answer:

  • Target Identification: Use affinity chromatography with a biotinylated analog to isolate binding proteins .
  • Kinetic Studies: Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to purified enzymes .
  • Cellular Imaging: Fluorescently labeled analogs (e.g., FITC conjugates) track subcellular localization via confocal microscopy .

Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., methanol/water solvent system) .
  • Data Collection: Use a Cu-Kα source (λ = 1.5418 Å) at 100 K to collect diffraction data (resolution ≤ 0.84 Å) .
  • Refinement: Solve structures using SHELXT and refine with Olex2 , reporting R-factor < 0.05 .

Basic: What spectroscopic techniques are critical for confirming molecular structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituents (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm) and carbonyl groups (δ 165–170 ppm) .
  • FT-IR: Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • High-Resolution MS: Validate molecular formula (e.g., HRMS m/z 421.0521 [M+H]⁺, calc. 421.0518) .

Advanced: How to optimize reaction conditions for industrial-scale synthesis?

Methodological Answer:

  • DoE Approach: Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading) .
  • Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., alkylation) to improve safety and yield .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding to kinase ATP pockets (grid size 60 × 60 × 60 Å) .
  • MD Simulations: Run GROMACS for 100 ns to assess complex stability (RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore Modeling: Identify critical hydrogen bonds (e.g., between pyrrolidinyl N and Asp86 of the target) .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via UHPLC-MS .
  • Metabolic Stability: Use human liver microsomes (HLM) to measure t₁/₂; identify metabolites with LC-QTOF .
  • Light/Thermal Stability: Expose to UV light (254 nm) or 40°C for 48h; track decomposition by ¹H NMR .

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